
N3-Gly-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Azidoacetamido)acetic acid is a synthetic compound with the molecular formula C4H6N4O3 and a molecular weight of 158.12 g/mol . It is known for its applications in various fields such as material science, biotechnology, and drug discovery. This compound is characterized by the presence of an azido group, which imparts unique chemical properties.
科学研究应用
2-(2-Azidoacetamido)acetic acid has a wide range of applications in scientific research:
作用机制
Target of Action
N3-Gly-Gly-OH, also known as 2-(2-Azidoacetamido)acetic acid, is a click chemistry reagent . Click chemistry is a powerful tool for creating covalent bonds between small functional groups, and it has been widely used in various research fields due to its high yield, high specificity, and simplicity .
Mode of Action
The compound’s mode of action is primarily based on its ability to form covalent bonds with various molecules, including nucleic acids, lipids, and proteins . This allows it to interact with a wide range of targets and induce various changes at the molecular level.
Biochemical Pathways
Given its role as a click chemistry reagent, it can be inferred that it may influence a variety of biochemical processes by facilitating the formation of covalent bonds between different molecules .
Pharmacokinetics
It is known that glycosylation, a process that this compound could potentially be involved in, can modulate the pharmacokinetics and pharmacodynamics of therapeutic glycoproteins . This suggests that this compound could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific molecules it interacts with. As a click chemistry reagent, it could potentially influence a wide range of cellular processes by facilitating the formation of covalent bonds between different molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Therefore, the action of this compound could potentially be modulated by the specific conditions in its environment.
生化分析
Biochemical Properties
“N3-Gly-Gly-OH” contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This property allows “this compound” to interact with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of complex structures.
Molecular Mechanism
“this compound” exerts its effects at the molecular level primarily through its involvement in click chemistry reactions. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole ring, a process that can be used to create a wide variety of complex molecular structures .
准备方法
The synthesis of 2-(2-Azidoacetamido)acetic acid involves several steps. One common method includes the reaction of glycine with azidoacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the azidoacetamido group. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反应分析
2-(2-Azidoacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-(2-Azidoacetamido)acetic acid can be compared with other azido compounds such as:
N-azidoacetyl-glycine: Similar in structure but with different reactivity and applications.
Azidoacetamide derivatives: These compounds share the azido group but differ in their functional groups and overall properties.
The uniqueness of 2-(2-Azidoacetamido)acetic acid lies in its specific structure, which allows for versatile applications in various fields, particularly in click chemistry and metabolic labeling.
属性
IUPAC Name |
2-[(2-azidoacetyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3/c5-8-7-1-3(9)6-2-4(10)11/h1-2H2,(H,6,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPPSTNVFPJXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
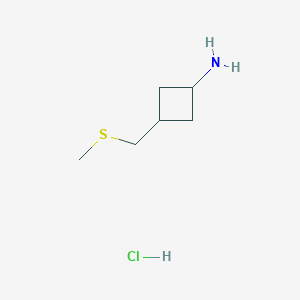
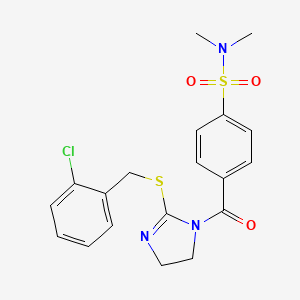
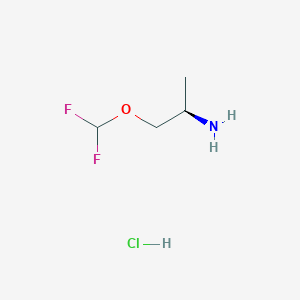
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421783.png)
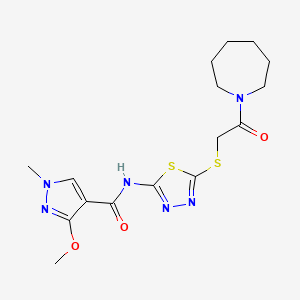

![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)
![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)
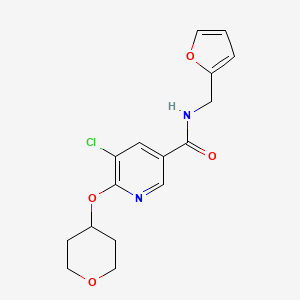
![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)



